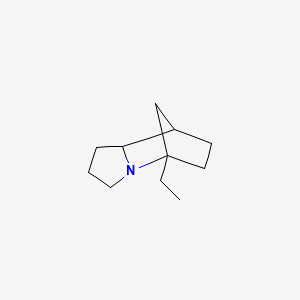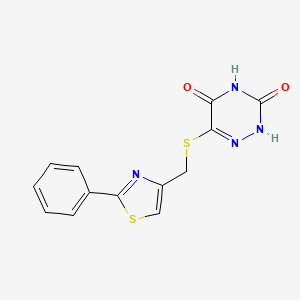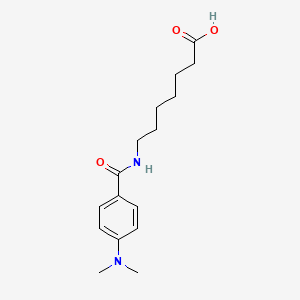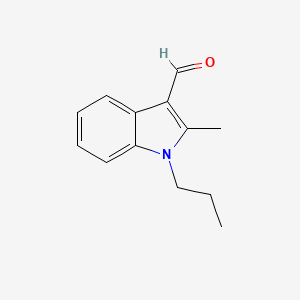
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione is a complex organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is known for its unique structure, which includes an epoxide group and a tetrahydroanthracene backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-ethyl-1,2,3,4-tetrahydroanthracene-9,10-dione.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
Oxidation Products: More oxidized anthracene derivatives.
Reduction Products: Diols.
Substitution Products: Various substituted anthracene derivatives.
Scientific Research Applications
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyltetrahydroanthraquinone epoxide
- 4α,9α-Epoxyanthracene-9,10-dione,6-ethyl-1,2,3,4-tetrahydro-
- 5-ethyl-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-triene-2,9-dione
Uniqueness
6-Ethyl-1,2,3,4-tetrahydro-4a,9a-epoxyanthracene-9,10-dione is unique due to its specific structural features, including the ethyl group and the epoxide ring.
Properties
CAS No. |
35301-66-7 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-ethyl-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-triene-2,9-dione |
InChI |
InChI=1S/C16H16O3/c1-2-10-5-6-11-12(9-10)14(18)16-8-4-3-7-15(16,19-16)13(11)17/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
GQNDEQRVNHMCEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C34CCCCC3(C2=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


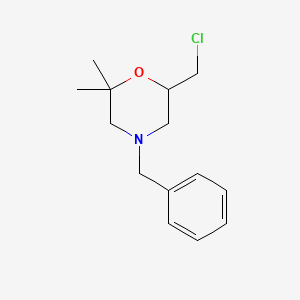
![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B13110755.png)

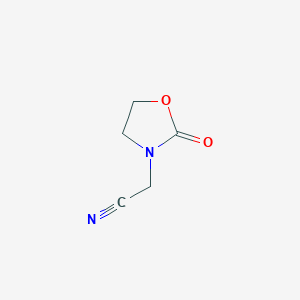
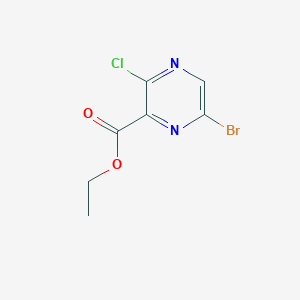
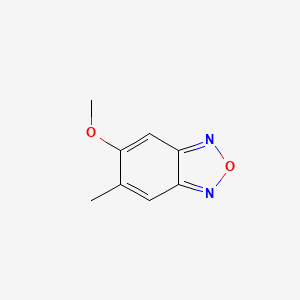
![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)


![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
